4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid
Description
Properties
IUPAC Name |
4-[[5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3S/c17-12-8-20-16(25-9-10-3-5-11(18)6-4-10)21-14(12)15(24)19-7-1-2-13(22)23/h3-6,8H,1-2,7,9H2,(H,19,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRTXAZYAEJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NCCCC(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyrimidine Formation
Procedure :
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Starting material : Ethyl 2-(4-fluorobenzylthio)acetate reacts with guanidine hydrochloride in the presence of sodium ethoxide to form 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux converts the hydroxyl group at position 4 to a chloride, yielding 5-chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carbonyl chloride.
Reaction Conditions :
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Solvent: Acetonitrile or dichloromethane.
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Temperature: 80–100°C for cyclization; 60–70°C for chlorination.
Amide Bond Formation
The carboxylic acid at position 4 of the pyrimidine is coupled with 4-aminobutanoic acid.
Activation of Carboxylic Acid
Procedure :
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Acid chloride formation : The pyrimidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.
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Coupling : The acyl chloride reacts with 4-aminobutanoic acid in the presence of a base (e.g., triethylamine).
Alternative method : Use coupling agents like EDCl/HOBt or HATU for direct amide formation.
Reaction Conditions :
Purification and Characterization
Chromatography
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:1) or methanol/dichloromethane (5:95).
Spectroscopic Data
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¹H NMR (DMSO-d₆, 600 MHz): δ 8.45 (s, 1H, pyrimidine-H), 7.52 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 4.25 (s, 2H, SCH₂), 3.40 (t, 2H, NHCH₂), 2.35 (t, 2H, CH₂COOH).
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HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₆H₁₅ClFN₃O₃S: 383.83; found: 383.84.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
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Regioselectivity : Ensuring substitution occurs at position 2 of the pyrimidine requires careful control of reaction kinetics.
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Amide hydrolysis : The butanoic acid moiety may undergo degradation under strong acidic/basic conditions; neutral pH during coupling is critical.
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Scalability : Transitioning from milligram to kilogram scale necessitates optimizing solvent volumes and catalyst loading.
Industrial Applications
The compound’s synthesis is tailored for pharmaceutical intermediates, particularly in neurology and oncology. Patents highlight its utility in kinase inhibition and apoptosis modulation .
Chemical Reactions Analysis
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and fluorobenzylthio positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thioalkanoic acid derivatives, which are frequently explored for their inhibitory activity against enzymes such as Rho-associated kinases (ROCK) or myosin light-chain phosphatase (MYPT). Below is a detailed comparison with structurally analogous compounds from the evidence:
Core Structural Differences
- Pyrimidine vs. Oxadiazole Core: Unlike analogs such as 4-((5-(2-chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s) or 4-((5-(2-chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19f) , the target compound employs a pyrimidine ring instead of a 1,3,4-oxadiazole scaffold. This substitution may alter electronic properties, hydrogen-bonding capacity, and target selectivity.
- Substituent Variations : The 4-fluorobenzylthio group in the target compound contrasts with substituents such as trifluoromethylphenyl (8u) , cyclopropyl (19f) , or 2-fluoropropan-2-yl (19d) in analogs. These modifications influence lipophilicity (logP), steric bulk, and metabolic stability .
Molecular Properties and Inferred Activity
- Molecular Weight : The target compound (383.83 g/mol) is heavier than oxadiazole-based analogs (e.g., 8s : 367.83 g/mol; 19f : 394.86 g/mol) due to its pyrimidine core and fluorobenzyl group .
- Bioactivity: While explicit data for the target compound are unavailable, analogs such as 8t (94% yield, methoxy-substituted) and 19h (75% yield, cyclopropoxy-substituted) are reported as potent inhibitors of Rho/Myocar pathways . The fluorobenzyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs.
Tabulated Comparison of Key Parameters
Biological Activity
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrimidine ring and subsequent functionalization. The presence of both chloro and fluorobenzyl groups enhances its lipophilicity, which is crucial for cellular uptake.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties. For example, derivatives of pyrimidine compounds have shown potent cytotoxicity against various cancer cell lines:
- Colo 205 : The compound exhibited an IC50 value of approximately 1.66 μM, indicating strong inhibition of cell proliferation .
- Ovarian Cancer (OVCAR-4) : The growth inhibition was recorded at 73.14%, showcasing its effectiveness against this cancer type .
- Breast Cancer (T-47D) : Notably, the activity increased significantly from 13.50% to 68.67% upon modification with different substituents .
The mechanism of action appears to involve the induction of apoptosis through caspase activation, as evidenced by increased levels of caspase-3 in treated cells .
Anti-inflammatory Activity
Compounds similar to this compound have also been recognized for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
- COX Inhibition : By inhibiting COX enzymes, it reduces inflammation and pain associated with various conditions .
Case Studies
Several case studies have documented the efficacy and safety profiles of similar pyrimidine derivatives:
- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor sizes without significant toxicity to normal tissues .
- Clinical Trials : Ongoing clinical trials are investigating the potential use of these compounds in combination therapies for enhanced efficacy against resistant cancer forms.
Data Summary
| Compound | Cell Line | IC50/Activity (%) | Mechanism |
|---|---|---|---|
| This compound | Colo 205 | 1.66 μM | EGFR Inhibition |
| OVCAR-4 | 73.14% | Apoptosis Induction | |
| T-47D | 68.67% | Apoptosis Induction |
Q & A
Q. What are the key steps in synthesizing 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of a pyrimidine core (e.g., 5-chloro-2-mercaptopyrimidine) with a 4-fluorobenzyl halide via nucleophilic substitution to introduce the thioether group .
- Step 2 : Activation of the pyrimidine-4-carboxylic acid moiety (e.g., using EDCl or HOBt) for amide bond formation with 4-aminobutanoic acid derivatives .
- Optimization : Temperature (60–80°C for substitution reactions), solvent choice (DMF for solubility), and pH control (neutral to slightly basic for amidation) are critical for yield and purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., 4-fluorobenzyl protons at δ 4.5–5.0 ppm, pyrimidine carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~452.05 for C17H15ClFN3O3S) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How do substituents like the 4-fluorobenzyl group influence the compound’s reactivity?
- Methodological Answer :
- The 4-fluorobenzyl group enhances lipophilicity (logP ~2.5), improving membrane permeability in biological assays .
- The thioether linkage (C-S bond) stabilizes the molecule against hydrolysis compared to oxygen analogs, as shown in stability studies at pH 7.4 .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar pyrimidine derivatives?
- Methodological Answer :
- Dose-Response Curves : Validate activity using standardized assays (e.g., IC50 values in enzyme inhibition studies) .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-fluoro with trifluoromethyl) to isolate structure-activity relationships (SAR) .
- Replication : Repeat assays under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What strategies are effective for improving the compound’s pharmacokinetic properties?
- Methodological Answer :
- Prodrug Design : Esterification of the butanoic acid moiety (e.g., methyl ester) to enhance oral bioavailability, followed by hydrolysis in vivo .
- Salt Formation : Sodium or potassium salts improve aqueous solubility for intravenous administration .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., sulfur oxidation) and introduce blocking groups .
Q. How can computational modeling guide the optimization of this compound for target binding?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict binding modes with targets (e.g., kinase ATP-binding pockets) and prioritize substituent modifications .
- MD Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to refine hydrogen bonding (e.g., pyrimidine N1 with catalytic lysine) .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Methodological Answer :
- Gene Knockdown : siRNA silencing of suspected targets (e.g., MAPK pathways) to confirm on-target effects .
- Biomarker Analysis : Quantify downstream markers (e.g., phosphorylated ERK) via Western blot or ELISA in treated vs. control cells .
- Competitive Binding Assays : Use radiolabeled analogs (e.g., 3H-thymidine incorporation) to measure direct target engagement .
Methodological Notes
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Data Tables :
Parameter Value/Technique Reference Synthetic Yield 68–94% (optimized for amidation) Purity (HPLC) >95% (C18, 0.1% TFA/ACN gradient) logP ~2.5 (calculated) -
Critical Challenges :
- Stereochemical Purity : Chiral centers (e.g., butanoic acid) require chiral HPLC or asymmetric synthesis .
- Scale-Up : Transition from mg to gram-scale synthesis may necessitate flow chemistry for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
